Benzoic acid, 3-borono-5-[(2-fluorobenzoyl)amino]- is an organoboron compound characterized by its molecular formula . This compound is a derivative of benzoic acid, incorporating both a boronic acid group and a fluorobenzamido group, which enhances its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. The compound is also identified by its CAS number 827299-98-9.
This compound can be synthesized in laboratory settings and is commercially available through chemical suppliers. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in pharmaceutical research.
Benzoic acid, 3-borono-5-[(2-fluorobenzoyl)amino]- belongs to the class of organic compounds known as benzoic acids, which are characterized by the presence of a carboxyl group attached to a benzene ring. It is specifically classified as an organoboron compound due to the presence of a boron atom in its structure .
The synthesis of benzoic acid, 3-borono-5-[(2-fluorobenzoyl)amino]- can be achieved through several methods:
The typical conditions for these reactions may include:
The molecular structure of benzoic acid, 3-borono-5-[(2-fluorobenzoyl)amino]- features a central benzene ring with multiple substituents:
Key structural data includes:
Benzoic acid, 3-borono-5-[(2-fluorobenzoyl)amino]- can participate in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for benzoic acid, 3-borono-5-[(2-fluorobenzoyl)amino]- primarily revolves around its interaction with biological targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, facilitating enzyme inhibition and molecular recognition processes. Additionally, the fluorobenzamido group enhances binding affinity through hydrogen bonding and hydrophobic interactions.
Benzoic acid, 3-borono-5-[(2-fluorobenzoyl)amino]- is characterized by:
Key chemical properties include:
Relevant data includes:
Property | Value |
---|---|
Molecular Formula | C14H11BFNO5 |
Molecular Weight | 303.05 g/mol |
CAS Number | 827299-98-9 |
IUPAC Name | 3-borono-5-(2-fluorobenzoyl)amino]benzoic acid |
InChI Key | PZBUMDTXSPOVHR-UHFFFAOYSA-N |
Benzoic acid, 3-borono-5-[(2-fluorobenzoyl)amino]- has several scientific applications:
This compound's unique structural features make it an important subject of study across multiple scientific disciplines.
Boron and fluorine atoms confer distinct physicochemical and biochemical properties to pharmaceutical scaffolds, making them indispensable in modern drug design. Boronic acids (R-B(OH)₂) exhibit unique sp² to sp³ transition upon nucleophilic interaction, enabling them to mimic high-energy transition states in enzyme-catalyzed reactions. This facilitates potent inhibition of hydrolytic enzymes like proteases and esterases. For instance, boronic acids form reversible tetrahedral adducts with serine residues in proteasomes, as demonstrated by the anticancer drug bortezomib [2] [6]. Fluorine, the most electronegative element, enhances metabolic stability, membrane permeability, and bioavailability through strong C-F bonds and hydrophobic interactions. Ortho-fluorine substituents further influence boron acidity; electron-withdrawing effects lower the pKa of adjacent boronic groups by 1–2 units (e.g., 2-fluorophenylboronic acid pKa ≈ 7.2 vs. phenylboronic acid pKa ≈ 8.86), promoting boronate ester formation with biomolecules at physiological pH [3] [6].
Table 1: Key Roles of Boron and Fluorine in Bioactive Molecules
Element | Physicochemical Effect | Biological Consequence | Example Application |
---|---|---|---|
Boron | sp²/sp³ transition | Enzyme inhibition via transition-state mimicry | Proteasome inhibition (bortezomib) |
Fluorine | Increased lipophilicity (log P ↑) | Enhanced membrane permeability | Improved CNS penetration |
Fluorine | Electron-withdrawing effect | Reduced boronic acid pKa | Sugar binding at pH 7.4 |
Boron | Reversible diol complexation | Glucose sensing or targeted delivery | Insulin release systems |
The synergy between these elements is exemplified in fluorinated benzoxaboroles (e.g., tavaborole), where ortho-fluorine enhances boron Lewis acidity, amplifying antifungal activity through tighter binding to leucyl-tRNA synthetase [3] [6]. In the case of 3-borono-5-[(2-fluorobenzoyl)amino]benzoic acid, the ortho-fluorobenzoyl moiety likely optimizes boron reactivity while stabilizing adjacent amide bonds against metabolic cleavage.
Halogenated benzoic acids have evolved from early antimicrobial agents to targeted therapeutics, leveraging halogen-specific interactions for enhanced efficacy. Key milestones include:
Table 2: Evolution of Halogen-Substituted Benzoic Acids in Therapeutics
Era | Halogen Focus | Key Compounds | Therapeutic Application |
---|---|---|---|
1950–1970s | Iodo/Chloro | Iothalamic acid | Radiocontrast imaging |
1980–2000s | Fluoro | 5-Fluorouracil derivatives | Antimetabolite (oncology) |
2000–Present | Ortho-fluoro | 4-[¹⁸F]Fluorobenzoic acid | PET radiotracer synthesis |
The shift toward ortho-fluorination is particularly relevant to 3-borono-5-[(2-fluorobenzoyl)amino]benzoic acid. Ortho-fluorine minimizes steric clash during benzamide formation while electronically moderating the carbonyl’s electrophilicity, balancing reactivity and stability [4] [9]. This precision engineering underscores halogen positioning as a critical design parameter beyond mere bulk effects.
Amino and benzoyl groups serve as versatile molecular handles for conjugation, enabling precise targeting and controlled release mechanisms. The amino group (–NH₂), particularly in meta or para positions relative to benzoic acid’s carboxylate, facilitates:
The benzoyl unit (C₆H₅C(O)–) provides rigidity and π-stacking capacity, essential for DNA intercalation or protein surface binding. In 3-borono-5-[(2-fluorobenzoyl)amino]benzoic acid, this group bridges the boronic acid and aniline moieties, creating a planar pharmacophore ideal for protease binding pockets [5] [7].
Table 3: Functional Group Roles in Molecular Design
Group | Structural Contribution | Biological Function | Example in Drug Design |
---|---|---|---|
Amino (–NH₂) | Nucleophile for conjugation | Antibody-drug conjugate (ADC) linkage | Maleimide-cysteine coupling |
Benzoyl | Rigidity and π-system | DNA intercalation or protein π-stacking | Anthracycline antibiotics |
Boronic acid | Reversible diol/carbonyl adducts | Enzyme inhibition or glucose sensing | Bortezomib, tavaborole |
Conformational restriction via benzamidation is exemplified by cyclic amino acid-drug conjugates (e.g., glasdegib’s benzoyl-linked piperazine), which enforce bioactive geometries and improve target engagement [5] [7]. For the title compound, the meta-boronic acid and meta-benzamido arrangement likely creates a chelate effect for bidentate binding to catalytic serine or threonine residues.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: